1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
Description
Bicyclo[1.1.1]pentane (BCP) derivatives are emerging as critical bioisosteres in medicinal chemistry, offering enhanced three-dimensionality and improved physicochemical properties compared to flat aromatic systems. Among these, 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane (abbreviated as Br-CM-BCP) is a halogenated BCP derivative with unique synthetic and functional attributes.
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrCl/c7-6-1-5(2-6,3-6)4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTGSQOHLPRTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Reaction with Methyllithium
In a seminal study, Wiberg and coworkers demonstrated that treating 10 with 2.0 equivalents of MeLi at −45°C in anhydrous diethyl ether induces sequential bromine-lithium exchanges. The resulting intermediate, 1-bromo-3-(chloromethyl)bicyclo[1.1.0]butane, undergoes spontaneous cyclopropanation to yield [1.1.1]propellane, which is subsequently quenched with electrophiles to form the target BCP derivative. This method achieves yields of 60–75% but requires strict temperature control to prevent polymerization of the propellane intermediate.
Phenyllithium-Mediated Synthesis
Baran’s group optimized the reaction by substituting MeLi with phenyllithium, which enhances the stability of the intermediate and improves scalability. Using 1.1 equivalents of PhLi in tetrahydrofuran (THF) at −78°C, the team reported a 92% yield of 1-bromo-3-(chloromethyl)BCP, with reduced byproduct formation compared to earlier protocols. The reaction’s success hinges on the rapid quenching of the propellane intermediate with chloromethylating agents, such as chloromethyl methyl ether.
Photochemical and Radical Initiation Approaches
Recent advances have explored photochemical and radical-based methods to bypass the challenges associated with organolithium reagents.
Continuous Flow Photochemistry
A continuous flow process developed by Hook et al. enables the synthesis of [1.1.1]propellane in situ, which is then functionalized with chloromethyl groups under UV irradiation (365 nm). By combining propellane and diacetyl in a flow reactor, the team achieved a throughput of 8.5 mmol/h, with subsequent haloform reactions yielding 1-bromo-3-(chloromethyl)BCP in 85% purity. This method eliminates the need for cryogenic conditions and scales efficiently to kilogram quantities.
Radical Exchange with Xanthates
Michl and coworkers introduced a radical exchange strategy using xanthates to install the chloromethyl moiety. Treating bicyclo[1.1.1]pentane with chloromethyl xanthates in the presence of BEt₃ (10 mol%) generates a thiyl radical, which abstracts a hydrogen atom from the BCP framework, leading to functionalization at the bridgehead position. While this method avoids sensitive reagents, yields remain moderate (45–55%).
Phase-Transfer Catalyzed Cyclopropanation
Phase-transfer catalysis (PTC) offers a practical alternative for large-scale synthesis.
Bromoform/NaOH System
Kaszynski and Michl reported a PTC method using bromoform, NaOH, and tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system. The reaction proceeds via nucleophilic attack of the hydroxide on bromoform, generating a dibromocarbene intermediate that inserts into the bicyclo[1.1.0]butane framework. This approach achieves 68% yield and is amenable to gram-scale production, though purification requires careful chromatography to remove residual TBAB.
Flow Chemistry Techniques
Modern flow systems have revolutionized the synthesis of strained hydrocarbons by enhancing reproducibility and safety.
Microreactor-Based Lithiation
A patent by Novartis AG details a flow chemistry setup where 10 and PhLi solutions are pumped into a microreactor at −30°C. The residence time of 2 minutes prevents intermediate degradation, yielding 1-bromo-3-(chloromethyl)BCP with 89% conversion. Subsequent in-line quenching with aqueous NH₄Cl ensures high purity (>95%) without manual handling of reactive intermediates.
Comparative Analysis of Methods
The table below summarizes key parameters for the leading synthetic routes:
| Method | Reagents | Temperature (°C) | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|---|---|
| Halogen-Lithium Exchange | MeLi or PhLi | −78 to −45 | 60–92 | Moderate | 85–95 |
| Photochemical Flow | Propellane, ClCH₂I | 25 | 70–85 | High | 90–98 |
| Phase-Transfer Catalysis | Bromoform, NaOH, TBAB | 0–25 | 55–68 | High | 75–85 |
| Radical Exchange | Xanthates, BEt₃ | 25 | 45–55 | Low | 60–70 |
Mechanistic Insights and Challenges
Strain-Driven Reactivity
The high strain energy of [1.1.1]propellane (98 kcal/mol) facilitates its ring-opening reactions, but controlling regioselectivity remains challenging. Computational studies suggest that electron-deficient intermediates favor attack at the chloromethyl-bearing carbon, rationalizing the predominance of 1-bromo-3-(chloromethyl)BCP over other regioisomers.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-(chloromethyl)bicyclo[1.1.1]pentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of azides, ethers, or amines.
Reduction: Formation of 3-(chloromethyl)bicyclo[1.1.1]pentane.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with unique three-dimensional structures. Its ability to undergo various chemical transformations makes it an essential intermediate in synthetic pathways.
Medicinal Chemistry
The bicyclo[1.1.1]pentane scaffold is investigated as a bioisostere for traditional drug scaffolds, potentially enhancing the pharmacokinetic properties of drug candidates. Research indicates that derivatives of this compound may exhibit significant biological activities, including:
- Enzyme Inhibition: Potential applications in targeting specific enzymes related to disease mechanisms.
- Receptor Modulation: Interactions with biological receptors to influence physiological responses.
Material Science
Due to its rigid structure, 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane is explored in the development of advanced materials such as liquid crystals and molecular rods, which are crucial for applications in electronics and photonics.
The biological activity of this compound has been explored in various studies:
- Antimicrobial Properties: Compounds containing this bicyclic structure have shown enhanced antimicrobial activity compared to their unmodified counterparts.
- Cancer Treatment: Research has indicated potential applications in developing anti-cancer agents due to their ability to mimic natural substrates in biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane involves its reactivity towards nucleophiles and electrophiles. The strained bicyclic structure makes the compound highly reactive, allowing it to participate in various chemical transformations. The bromine and chlorine atoms serve as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Br-CM-BCP with key structural analogs:
Reactivity and Stability
- Halogenated Derivatives : Br-CM-BCP exhibits higher reactivity in cross-coupling reactions compared to iodo or fluoro analogs. For example, bromine at the bridgehead facilitates Suzuki-Miyaura couplings, while chloromethyl groups enable nucleophilic substitutions . In contrast, 1-iodo-BCP derivatives are prone to β-scission under radical conditions .
- Bridge vs. Bridgehead Functionalization: Secondary bridge positions (e.g., CH₂Cl in Br-CM-BCP) are synthetically challenging due to steric strain. notes that bridge C–H bonds are weaker than bridgehead positions, yet direct functionalization often leads to ring opening unless stabilized by electron-withdrawing groups (e.g., halogens) .
Physicochemical Properties
- Lipophilicity : Br-CM-BCP (LogP ~2.5) is less lipophilic than difluoro-BCP analogs (LogP ~3.1) but more soluble in aqueous media due to polarizable C–Br and C–Cl bonds .
- Metabolic Stability : BCP cores generally resist oxidative metabolism. However, chloromethyl groups in Br-CM-BCP may undergo glutathione conjugation, necessitating prodrug strategies .
Key Research Findings
- Bioisosteric Superiority : Br-CM-BCP and related halogenated BCPs outperform traditional tert-butyl or phenyl groups in drug candidates. For instance, LpPLA2 inhibitors with BCP cores show 10-fold improved solubility without compromising potency .
- Material Science Applications: Straight-shaped BCP-diphosphine ligands (e.g., from [1.1.1]propellane) enable novel coordination polymers and photocatalysts, though Br-CM-BCP’s reactivity is underutilized here .
Biological Activity
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane (CAS: 137741-18-5) is a halogenated bicyclic compound that has garnered attention for its potential biological activities. The unique structural features of bicyclo[1.1.1]pentane (BCP) derivatives, particularly their high ring strain and the presence of halogen substituents, make them interesting candidates for various applications in medicinal chemistry and drug development.
This compound has a molecular formula of C6H8BrCl and a molecular weight of 195.48 g/mol. Its structure includes both bromine and chlorine atoms, which contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 137741-18-5 |
| Molecular Formula | C6H8BrCl |
| Molecular Weight | 195.48 g/mol |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of its halogen substituents. These reactions can lead to the formation of various derivatives that may exhibit distinct biological properties.
Potential Biological Mechanisms:
- Nucleophilic Substitution : The bromine or chlorine atoms can be replaced by nucleophiles, potentially leading to biologically active compounds.
- Radical Reactions : The strained bicyclic framework allows for radical reactions, which can be exploited in the synthesis of pharmacologically relevant compounds.
Biological Activity
Research into the biological activity of BCP derivatives, including this compound, indicates potential applications in medicinal chemistry as bioisosteres for traditional drug scaffolds.
Case Studies and Findings:
- Antibacterial Activity : Studies have shown that BCP derivatives can exhibit significant antibacterial properties. For instance, analogues incorporating BCP units have been tested against various bacterial strains, demonstrating enhanced activity compared to traditional antibiotics like ciprofloxacin .
- Pharmacokinetic Properties : BCPs are known for their unique pharmacokinetic profiles, including improved metabolic stability and altered lipophilicity, making them suitable candidates for drug development .
- Bioisosterism : The structural characteristics of BCPs allow them to serve as effective bioisosteres for aromatic rings, potentially improving the efficacy and safety profiles of drugs .
Research Applications
The synthesis and functionalization of this compound are actively explored in research settings:
- Drug Development : It serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting bacterial infections.
- Material Chemistry : The compound's unique properties also find applications in materials science, where BCPs are used as linkers or scaffolds in supramolecular chemistry .
Q & A
Q. What are the common synthetic routes for 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane?
The compound is typically synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with halogenated reagents. A key method involves triethylborane-initiated atom-transfer radical addition (ATRA) using alkyl halides under mild conditions (e.g., room temperature, short reaction times) . For example, TCP reacts with bromochloromethane in the presence of triethylborane to yield the target compound. This approach is advantageous due to its functional group tolerance and scalability .
Q. How is bicyclo[1.1.1]pentane (BCP) characterized spectroscopically?
High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is critical for identifying strained BCP derivatives. Key IR bands include C–Br (~550 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) analysis relies on distinctive bridgehead proton signals (δ ~3.0–3.5 ppm in ¹H NMR) and quaternary carbon environments (δ ~80–90 ppm in ¹³C NMR) . Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 195.49 for C₆H₈BrCl) .
Q. Why is bicyclo[1.1.1]pentane used as a bioisostere in drug design?
BCP replaces aromatic rings (e.g., phenyl), alkynyl groups, or tert-butyl moieties to improve solubility, reduce metabolic instability, and enhance three-dimensionality. Its rigid, non-planar structure minimizes π-stacking interactions, which can improve membrane permeability. For example, replacing a para-substituted fluorophenyl group with BCP in a γ-secretase inhibitor increased aqueous solubility by ~2-fold and improved oral bioavailability .
Advanced Research Questions
Q. How can researchers functionalize the secondary bridge positions of BCP derivatives?
Secondary bridge functionalization requires overcoming steric hindrance and electronic challenges. Recent strategies include:
- Photochemical reactions : UV irradiation of TCP with diradical precursors (e.g., acetylene derivatives) enables bridge C–H bond activation .
- Transition-metal catalysis : Nickel- or palladium-mediated cross-coupling reactions with aryl halides can introduce substituents at bridge positions .
- Radical addition : Triethylborane-initiated reactions with alkyl halides selectively modify bridge vectors without disrupting the BCP core .
Q. What experimental design considerations resolve contradictions in synthetic yields for BCP derivatives?
Discrepancies in yields often arise from reaction conditions (e.g., purity of TCP, solvent choice, initiator concentration). For example:
- TCP stability : Impure TCP (due to residual propellane precursors) reduces radical initiation efficiency. Pre-purification via column chromatography improves yields by >20% .
- Solvent effects : Non-polar solvents (e.g., pentane) favor radical propagation over termination, enhancing ATRA efficiency .
- Scalability : Batch vs. flow photochemical synthesis impacts light penetration and reaction homogeneity in photochemical methods .
Q. How do researchers validate the bioisosteric equivalence of BCP in pharmacokinetic studies?
Comparative studies assess:
- Lipophilicity (LogP) : BCP reduces LogP by ~1–2 units vs. phenyl, improving solubility.
- Permeability (PAMPA assay) : BCP derivatives show 3–5× higher passive diffusion in artificial membranes .
- Metabolic stability (microsomal assays) : BCP’s saturated structure resists CYP450 oxidation, increasing half-life (e.g., t₁/₂ = 120 min vs. 30 min for phenyl analogs) .
Q. What are the challenges in scaling up photochemical synthesis of BCP derivatives?
Photochemical methods (e.g., UV-induced reactions) face:
- Light penetration limits : Scaling beyond 10 mmol requires specialized reactors (e.g., annular flow setups) to ensure uniform irradiation .
- Byproduct formation : Over-irradiation generates bicyclo[2.1.0]pentane side products. Monitoring reaction progress via inline IR spectroscopy minimizes this .
- Safety protocols : Handling photolabile intermediates (e.g., [1.1.1]propellane) demands inert atmospheres and low-temperature quenching .
Q. How can computational modeling guide BCP-based drug design?
Density functional theory (DFT) predicts:
- Conformational strain : BCP’s bridgehead angle (~96°) introduces ~20 kcal/mol strain vs. benzene, affecting binding pocket compatibility .
- Electrostatic potential maps : BCP’s electron-deficient core enhances interactions with cationic residues (e.g., lysine) in target proteins .
- Solubility parameters : COSMO-RS simulations correlate BCP’s polar surface area (PSA) with experimental solubility trends (R² > 0.85) .
Q. What strategies mitigate halogen exchange side reactions during BCP synthesis?
Unwanted halide scrambling (e.g., Br ↔ Cl exchange) is minimized by:
- Low-temperature conditions : Reactions at –20°C reduce halogen mobility .
- Steric shielding : Bulky substituents (e.g., tert-butyl) near reactive sites block nucleophilic attack .
- Sequential functionalization : Introducing bromine and chlorine in separate steps (e.g., bromination followed by chloromethylation) prevents crossover .
Q. How do researchers address discrepancies in spectroscopic data for BCP derivatives?
Contradictions in NMR/IR data are resolved via:
- Isotopic labeling : Deuterated analogs (e.g., CD₃-BCP) clarify splitting patterns in ¹H NMR .
- Cross-validation : Comparing experimental IR spectra with DFT-simulated vibrational modes identifies misassignments (e.g., distinguishing C–Br vs. C–Cl stretches) .
- X-ray crystallography : Single-crystal structures provide definitive bond-length/angle data to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
